1-(Cyanomethyl)-3-[(ethoxycarbonyl)amino]pyridin-1-ium chloride
Overview
Description
The compound is a pyridinium salt, which are typically used in organic synthesis due to their stability and reactivity . Pyridinium salts are often used as intermediates in the synthesis of other compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyridinium salts are often synthesized through nucleophilic substitution reactions . For example, a one-pot synthesis of polysubstituted pyridin-2 (1H)-ones from readily available enaminones and the cyanomethyl sulfonium bromide salt in the presence of cesium carbonate has been reported .Molecular Structure Analysis
The molecular structure of this compound is likely to be similar to other pyridinium salts, with a positively charged nitrogen in the pyridine ring .Chemical Reactions Analysis
Pyridinium salts are often used as intermediates in organic synthesis and can undergo a variety of reactions, including nucleophilic substitutions .Scientific Research Applications
Orthogonal Protection Strategies for Functional Groups The compound is employed in an innovative approach to protect both hydroxyl and amino functionalities of amino alcohols and aminophenols. Using propargyloxycarbonyl chloride, a method has been developed to protect these groups in one pot, demonstrating the compound's utility in creating orthogonal protection strategies. This technique facilitates selective deprotection of functional groups, offering a strategic advantage in synthetic chemistry applications (Ramesh, Bhat, & Chandrasekaran, 2005).
Synthesis of Heterocyclic Compounds The reactivity of related compounds towards electrophilic reagents has been explored, leading to the synthesis of novel heterocyclic structures such as 1,3,4‐oxadiazoles and pyridopyridazines. These findings underscore the compound's role in expanding the toolbox for constructing complex heterocyclic frameworks, which are crucial in the development of new pharmaceuticals and materials (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).
Facilitation of Novel Synthetic Routes The study of the compound's interactions has enabled the discovery of new synthetic routes to pyridothienopyrimidines and related fused systems. These novel pathways offer efficient methods for the synthesis of complex molecules, potentially useful in various scientific fields, including medicinal chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).
Ionic Liquid Synthesis and Catalysis Research has demonstrated the synthesis and characterization of new ionic liquids using related compounds, showcasing their efficiency as catalysts in chemical reactions. This highlights the compound's significance in green chemistry and sustainable processes, providing a pathway for the synthesis of environmentally friendly catalysts that can be used in a wide range of chemical transformations (Moosavi‐Zare et al., 2013).
Development of Antimicrobial Agents The compound has also been utilized in the synthesis of derivatives with potent antimicrobial activities. By exploring the chemical reactivities of related compounds, researchers have been able to create new molecules with significant potential as antimicrobial agents, which is crucial for the development of new treatments for infectious diseases (Mohareb, Al-Omran, & Ho, 2002).
Mechanism of Action
Safety and Hazards
Pyridinium salts can pose various hazards depending on their specific structure and substituents. For example, 1-(Cyanomethyl)pyridin-1-ium perchlorate has been classified with hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Future Directions
Properties
IUPAC Name |
ethyl N-[1-(cyanomethyl)pyridin-1-ium-3-yl]carbamate;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-2-15-10(14)12-9-4-3-6-13(8-9)7-5-11;/h3-4,6,8H,2,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLZIIFWMFCRSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C[N+](=CC=C1)CC#N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1078162-89-6 | |
Record name | Pyridinium, 1-(cyanomethyl)-3-[(ethoxycarbonyl)amino]-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078162-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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